molecular formula C12H8F3NO4 B8007469 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate

Cat. No. B8007469
M. Wt: 287.19 g/mol
InChI Key: VWCQADUCJYEHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C12H8F3NO4 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Agents : Kamiński et al. (2015) synthesized a series of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds. These agents, through their chemical structure, are linked to well-known antiepileptic drugs and have shown promising results in preclinical seizure models (Kamiński et al., 2015).

  • Chemical Synthesis : Kolyamshin et al. (2007) reported the synthesis of 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters, showcasing the compound's utility in chemical synthesis processes (Kolyamshin et al., 2007).

  • Monoclonal Antibody Production : Aki et al. (2021) discovered that a derivative of 2,5-Dioxopyrrolidin-1-yl, specifically 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, significantly increases monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is crucial for medication supply and cost reduction in the medical field (Aki et al., 2021).

  • Electrochromic and Fluorescent Polymers : In the field of polymer chemistry, Cihaner and Algi (2008) synthesized a series of conducting polymers based on thienylpyrrole, which includes derivatives of 2,5-Dioxopyrrolidin-1-yl. These polymers are noted for their electrochromic and fluorescent properties, opening avenues for various applications in electronic and optical devices (Cihaner & Algi, 2008).

  • Synthesis of Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 2,5-Dioxopyrrolidin-1-yl. This agent is essential for the chemoselective conjugation of proteins and enzymes, highlighting its importance in biochemistry and pharmaceutical sciences (Reddy et al., 2005).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-2-7(6-8)11(19)20-16-9(17)4-5-10(16)18/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCQADUCJYEHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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